molecular formula C26H32Cl4N2O4 B4926362 N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]

N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]

Cat. No. B4926362
M. Wt: 578.3 g/mol
InChI Key: RJWSNDRJGLBHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide], commonly known as HDDB, is a chemical compound that has been extensively studied in scientific research. HDDB is a synthetic compound that belongs to the family of amides. It has been shown to have potential applications in various fields, including biomedical research, drug development, and agriculture. In

Mechanism of Action

The mechanism of action of HDDB is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. HDDB has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of these enzymes, HDDB can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
HDDB has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, HDDB has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of HDDB is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. It is also relatively inexpensive compared to other compounds that are used in scientific research. However, one of the limitations of HDDB is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research involving HDDB. One area of research is the development of more effective methods for delivering HDDB to cancer cells. Another area of research is the identification of specific types of cancer that are most responsive to HDDB. In addition, there is potential for the development of HDDB analogs that have improved solubility and potency. Overall, HDDB is a promising compound that has potential applications in a variety of scientific research fields.

Synthesis Methods

The synthesis of HDDB involves the reaction of 2,4-dichlorophenol with 4-chlorobutyryl chloride to form 4-(2,4-dichlorophenoxy)butyryl chloride. The resulting compound is then reacted with 1,6-diaminohexane to form HDDB. The synthesis of HDDB is a relatively simple process and can be performed in a laboratory setting.

Scientific Research Applications

HDDB has been extensively studied for its potential applications in scientific research. One of the main applications of HDDB is in the field of cancer research. HDDB has been shown to have anti-cancer properties and has been studied for its potential use as a chemotherapeutic agent. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[6-[4-(2,4-dichlorophenoxy)butanoylamino]hexyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32Cl4N2O4/c27-19-9-11-23(21(29)17-19)35-15-5-7-25(33)31-13-3-1-2-4-14-32-26(34)8-6-16-36-24-12-10-20(28)18-22(24)30/h9-12,17-18H,1-8,13-16H2,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWSNDRJGLBHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCCCCCCNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32Cl4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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